Heclin

Ubiquitin-Proteasome System E3 Ligase Inhibition Target Selectivity

Heclin is the first and only selective HECT E3 ligase inhibitor that spares RING domains. Its unique mechanism induces conformational oxidation without blocking E2 binding. Ideal for mapping HECT-specific ubiquitination pathways in cancer and neurobiology research. Essential for target validation studies.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
Cat. No. B12462937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeclin
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C17H17NO3/c1-3-15-8-9-16(21-15)10-11-17(20)18-14-6-4-13(5-7-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)
InChIKeySPTWXRJNCFIDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heclin: A Selective Small-Molecule Inhibitor of HECT E3 Ubiquitin Ligases for Targeted Protein Degradation Research


Heclin (CAS 890605-54-6) is a selective, reversible small-molecule inhibitor of HECT (Homologous to E6AP C-Terminus) domain-containing E3 ubiquitin ligases [1]. It was identified as the first small-molecule inhibitor of this class, specifically targeting Smurf2, Nedd4, and WWP1 with low micromolar potency . Unlike many E3 ligase inhibitors, Heclin does not inhibit RING domain ligases, making it a critical tool for dissecting HECT-specific ubiquitination pathways . Structurally, it is an acrylamide derivative with the systematic name N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)acrylamide [2].

Why Heclin Cannot Be Substituted with Other E3 Ligase Inhibitors or RING-Targeting Compounds


Heclin's value proposition rests on its unique selectivity for HECT domain-containing E3 ligases over RING domain ligases, a property not shared by other E3 ligase inhibitors such as SMER3 (an SCF complex inhibitor) or MDM2 inhibitors [1]. In biochemical assays, Heclin exhibits no activity against RING ligases like Mdm2, whereas other E3 inhibitors often lack this class-level discrimination . The compound's mechanism—inducing a conformational change that oxidizes the active-site cysteine without blocking E2 binding—further distinguishes it from ATP-competitive or E2-binding site inhibitors . Substituting Heclin with a RING inhibitor or a non-selective ubiquitination modulator would fundamentally alter experimental outcomes and compromise data interpretability in studies requiring HECT-specific pathway interrogation .

Heclin Quantitative Differentiation Guide: Head-to-Head Evidence Versus Key Comparators


Heclin Versus SMER3: Divergent E3 Ligase Class Targeting and Potency Profiles

Heclin and SMER3 target fundamentally distinct E3 ligase classes. Heclin inhibits HECT domain-containing ligases (Smurf2, Nedd4, WWP1) with IC50 values ranging from 6.3–6.9 μM, while SMER3 specifically inhibits the SCFMet30 RING-type ligase complex [1]. Direct comparison in a P. falciparum viability assay demonstrates that SMER3 is substantially more potent (IC50 = 0.8 μM) than Heclin (IC50 = 38 μM) in this parasitic model, reflecting their divergent biological targets and utility [2]. Heclin does not inhibit RING ligases, whereas SMER3 does not inhibit HECT ligases, making their applications non-overlapping [1].

Ubiquitin-Proteasome System E3 Ligase Inhibition Target Selectivity

Heclin Versus RING E3 Ligase Inhibitors: Unambiguous Class-Level Discrimination

Heclin exhibits complete selectivity for HECT domain-containing ligases over RING domain ligases. In auto-ubiquitination assays, Heclin inhibited Smurf2 HECT domain with an IC50 of 9 μM but showed no inhibitory effect on Mdm2, a prototypical RING E3 ligase [1]. This property is not shared by many E3 ligase inhibitors, which often exhibit off-target activity across ligase classes. Heclin's selectivity enables unambiguous discrimination between RING- and HECT-mediated ubiquitination events in cellular assays .

Ubiquitination Pathway Dissection E3 Ligase Classification Mechanistic Studies

Heclin Cellular Activity and Cytotoxicity Kinetics: Defining the Temporal Window for Pathway Studies

Heclin's effects on cell viability are time- and concentration-dependent. In HEK293 cells, short-term treatment (several hours) is tolerated, but 24-hour exposure induces cell death, consistent with the essential role of HECT ligases [1]. In BGC803 and MKN45 gastric cancer cells, Heclin (10 μM) reduces viability over 1–5 days, demonstrating a slower onset of cytotoxicity compared to many cytotoxic agents . This kinetic profile contrasts with rapidly acting inhibitors and informs appropriate experimental design.

Cell Viability Cellular Ubiquitination Time-Dependent Pharmacology

Heclin Mechanism of Action: Conformational Oxidation Versus ATP-Competitive or E2-Binding Site Inhibition

Heclin's mechanism is distinct from that of many other E3 ligase inhibitors. It does not block E2 binding to the HECT domain but instead induces a conformational change that leads to oxidation of the active-site cysteine . This contrasts with inhibitors that competitively displace E2 or ATP. The result is rapid inhibition of ubiquitination activity (within minutes) without causing E3 ligase aggregation or inhibiting E1 enzyme activity [1].

Mechanism of Action Allosteric Inhibition Cysteine Oxidation

Heclin In Vivo Functional Validation: Fear Memory Modulation Demonstrates CNS Target Engagement

Heclin demonstrates functional activity in vivo, a property not established for all HECT ligase inhibitors. Intra-hippocampal administration of Heclin in rodents improved short-term memory, consolidation, retrieval, and reconsolidation of contextual fear memory when administered immediately post-training, prior to testing, or after memory reactivation, respectively [1][2]. This in vivo efficacy distinguishes Heclin from tool compounds that lack demonstrated central nervous system activity.

In Vivo Pharmacology Neuroscience Memory Consolidation

Heclin Target Engagement Across HECT Ligase Family: Consistent Low Micromolar Potency Profile

Heclin exhibits a consistent inhibitory profile across multiple HECT ligases, with IC50 values of 6.8 μM (Smurf2), 6.3 μM (Nedd4), and 6.9 μM (WWP1) in parallel auto-ubiquitination assays [1][2]. This uniform potency across structurally related HECT domains contrasts with inhibitors that show highly variable activity among family members. The data were generated from eight-point dilution assays measuring auto-ubiquitination of isolated HECT domains by ELISA [1].

Target Engagement HECT Ligase Family Potency Profiling

Optimal Research and Industrial Applications for Heclin Based on Quantitative Differentiation Evidence


Dissecting RING-Dependent Versus HECT-Dependent Ubiquitination Pathways

Heclin's absolute selectivity for HECT ligases over RING ligases (no activity against Mdm2) makes it the reagent of choice for discriminating between these two major ubiquitination pathways . Researchers can confidently attribute Heclin-sensitive ubiquitination events to HECT ligases, enabling clean pathway mapping and mechanistic studies that would be confounded by less selective E3 inhibitors .

Investigating HECT Ligase Function in Gastric Cancer Cell Models

Heclin's demonstrated activity in BGC803 and MKN45 gastric cancer cell lines (10 μM, 1–5 days reduces viability) supports its use in oncology research focused on HECT ligases . The compound's defined time- and concentration-dependent cytotoxicity profile allows researchers to differentiate acute signaling effects from secondary viability impacts, a critical consideration for target validation studies .

In Vivo Neuroscience Studies of HECT Ligase-Mediated Memory Modulation

Heclin's validated in vivo activity in rodent fear memory models—improving short-term memory, consolidation, retrieval, and reconsolidation upon intra-hippocampal administration—establishes it as a premier tool for investigating HECT ligase function in cognitive processes [1][2]. This application is uniquely supported by Heclin's demonstrated CNS target engagement, a property not established for other HECT inhibitors.

Biochemical Characterization of HECT Ligase Enzymology and Inhibitor Screening

Heclin's well-defined IC50 values (Smurf2: 6.8 μM, Nedd4: 6.3 μM, WWP1: 6.9 μM) and unique mechanism (conformational oxidation without E2-binding blockade) make it an ideal reference inhibitor for HECT ligase biochemical assays [3]. It serves as a positive control in high-throughput screening campaigns seeking novel HECT inhibitors and as a probe for studying HECT domain conformational dynamics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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